2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine
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Overview
Description
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C13H11Cl2NO. It is characterized by the presence of a cyclopropane ring attached to a furan ring, which is further substituted with a 2,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine typically involves the cyclopropanation of a furan derivative. One common method includes the reaction of 2,5-dichlorophenylfuran with a cyclopropanating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: Shares the furan and dichlorophenyl groups but lacks the cyclopropane ring.
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: Contains a furan ring substituted with a chlorophenyl group but differs in the functional groups attached.
Uniqueness
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11Cl2NO |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
2-[5-(2,5-dichlorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H11Cl2NO/c14-7-1-2-10(15)8(5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2 |
InChI Key |
IRCAGZBVTLTZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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